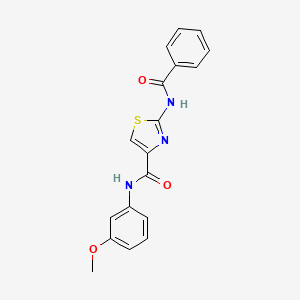![molecular formula C9H13N3O2 B2817903 4-[Methyl(pyrazin-2-yl)amino]oxolan-3-ol CAS No. 2139748-86-8](/img/structure/B2817903.png)
4-[Methyl(pyrazin-2-yl)amino]oxolan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Methyl(pyrazin-2-yl)amino]oxolan-3-ol is a chemical compound that features a pyrazine ring bonded to an oxolane ring through a methylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Methyl(pyrazin-2-yl)amino]oxolan-3-ol typically involves the reaction of pyrazine derivatives with oxolane derivatives under specific conditions. One common method involves the nucleophilic substitution reaction where a pyrazine derivative reacts with an oxolane derivative in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-[Methyl(pyrazin-2-yl)amino]oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions, often in the presence of a catalyst or base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-[Methyl(pyrazin-2-yl)amino]oxolan-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-[Methyl(pyrazin-2-yl)amino]oxolan-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazine derivatives: Compounds like 2-methylpyrazine and 2,3-dimethylpyrazine share structural similarities with 4-[Methyl(pyrazin-2-yl)amino]oxolan-3-ol.
Oxolane derivatives: Compounds such as tetrahydrofuran and 2-methyltetrahydrofuran are structurally related to the oxolane ring in this compound.
Uniqueness
This compound is unique due to the combination of the pyrazine and oxolane rings, which imparts specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
4-[methyl(pyrazin-2-yl)amino]oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-12(7-5-14-6-8(7)13)9-4-10-2-3-11-9/h2-4,7-8,13H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZRHXAWAPMXEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1COCC1O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-dimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2817823.png)
![3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]benzamide](/img/structure/B2817824.png)
![N-(4-acetamidophenyl)-2-[(1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy]acetamide](/img/structure/B2817826.png)


![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-2-(trifluoromethyl)benzamide](/img/structure/B2817830.png)

![N-(3-fluoro-4-methylphenyl)-2-({5-[(4-fluorophenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2817837.png)

![N-{3-[(4-ethoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide](/img/structure/B2817841.png)
![4-cyclopropyl-6-{[1-(1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2817842.png)
![2-((Tert-butoxycarbonyl)amino)-3-(3',4'-dimethyl-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B2817843.png)
